Aldosterone Synthase (CYP11B2) Inhibition: 2-(Pyridin-3-yl)indoline-Derived Lead Compounds vs. Clinical Candidates Fadrozole and LCI699
In a series of novel pyridyl- or isoquinolinyl-substituted indolines and indoles, compounds derived from the 2-(pyridin-3-yl)indoline scaffold (specifically compound 14 and 23) demonstrated potent inhibition of aldosterone synthase (CYP11B2) with IC50 values of less than 3 nM [1]. This potency is comparable to the clinical candidates fadrozole and LCI699, which have reported IC50 values of 0.8 nM and 0.2 nM for CYP11B2, respectively [1][2]. Critically, these 2-(pyridin-3-yl)indoline derivatives exhibited superior selectivity over the highly homologous CYP11B1 enzyme, with selectivity factors (SF = IC50 CYP11B1 / IC50 CYP11B2) around 170, significantly higher than the SFs of fadrozole and LCI699, which are both less than 15 [1].
| Evidence Dimension | Selectivity Factor (SF) for CYP11B2 over CYP11B1 |
|---|---|
| Target Compound Data | SF ≈ 170 (for derivatives compound 14 and 23) |
| Comparator Or Baseline | Fadrozole: SF < 15; LCI699: SF < 15 |
| Quantified Difference | More than 11-fold higher selectivity (170 vs. <15) |
| Conditions | Inhibition of human CYP11B2 and CYP11B1 expressed in hamster V79MZh cells; deoxycorticosterone used as substrate for CYP11B1 assay at 500 nM |
Why This Matters
This higher selectivity profile reduces the risk of off-target effects on cortisol synthesis, a known limitation of less selective CYP11B2 inhibitors, making this scaffold more suitable for developing safer cardiovascular therapeutics.
- [1] Yin L, Hu Q, Emmerich J, Lo MM, Metzger E, Ali A, Hartmann RW. Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors. J Med Chem. 2014 Jun 26;57(12):5179-89. View Source
- [2] PubChem BioAssay AID 1154698. Inhibition of human CYP11B1 expressed in hamster V79MZh cells using deoxycorticosterone as substrate at 500 nM. Source: ChEMBL. Deposited: 2015-04-04. View Source
